1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is a chemical compound characterized by its unique structure, which includes a nonane backbone linked to two trifluorobenzene groups through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) typically involves the reaction of nonane-1,9-diol with 2,3,4-trifluorobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized to form carbonyl compounds.
Reduction: The trifluorobenzene groups can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The trifluorobenzene groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce partially or fully hydrogenated benzene derivatives.
Scientific Research Applications
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene groups can engage in π-π interactions with aromatic residues in proteins, while the ether linkages provide flexibility to the molecule, allowing it to fit into various binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(pentafluorobenzene)
- 2,2’-((nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid
Uniqueness
Compared to similar compounds, 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
922718-49-8 |
---|---|
Molecular Formula |
C21H22F6O2 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1,2,3-trifluoro-4-[9-(2,3,4-trifluorophenoxy)nonoxy]benzene |
InChI |
InChI=1S/C21H22F6O2/c22-14-8-10-16(20(26)18(14)24)28-12-6-4-2-1-3-5-7-13-29-17-11-9-15(23)19(25)21(17)27/h8-11H,1-7,12-13H2 |
InChI Key |
BXMOZOYHMVDTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCCCCCCCOC2=C(C(=C(C=C2)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.